molecular formula C26H22FN5O5 B2760005 N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1243056-95-2

N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Katalognummer: B2760005
CAS-Nummer: 1243056-95-2
Molekulargewicht: 503.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound features a triazolo[4,3-a]quinazolinone core fused with a 1,2,4-triazole ring, substituted at position 4 with a 4-fluorobenzyl group and at position 2 with an N-(3,4-dimethoxyphenyl)acetamide moiety.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O5/c1-36-21-12-11-18(13-22(21)37-2)28-23(33)15-31-26(35)32-20-6-4-3-5-19(20)24(34)30(25(32)29-31)14-16-7-9-17(27)10-8-16/h3-13H,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKQWRCCWARZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide (CAS Number: 863457-83-4) is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can be represented as follows:

  • Molecular Formula : C21H19FN6O3
  • Molecular Weight : 454.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinazoline and triazole have been documented to demonstrate cytotoxic effects against various cancer cell lines. Research suggests that the presence of the 3,4-dimethoxyphenyl group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54925Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown efficacy against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Data

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Properties : Some studies indicate that similar compounds possess antioxidant activities that may contribute to their protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In a preclinical model involving breast cancer xenografts, treatment with the compound led to a significant reduction in tumor size compared to controls. The study noted an increase in apoptotic markers in treated tissues ( ).
  • Case Study 2 : An investigation into the antimicrobial efficacy against resistant strains of Staphylococcus aureus demonstrated that the compound could restore sensitivity to conventional antibiotics ( ).

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Structural Features of Analogous Compounds
Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound Triazoloquinazolinone 4-(4-Fluorobenzyl), N-(3,4-dimethoxyphenyl)acetamide C=O, OMe, F, triazole, quinazolinone
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1-yl]acetamide Quinazolinone 3-(3,4,5-Trimethoxyphenyl), N-(2-chlorobenzyl)acetamide C=O, OMe, Cl, quinazolinone
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide Quinazolinone + thiazolidinone 6-Bromo, phenyl, thiazolidinone-linked acetamide C=O, Br, S, thiazolidinone
N-[(2,4-Dichlorophenyl)methyl]-2-(1-benzyl-2,4-dioxoquinazolin-3-yl)acetamide Quinazolinone 1-Benzyl, N-(2,4-dichlorophenyl)methyl acetamide C=O, Cl, quinazolinone
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone + sulfonamide 4-Chlorophenyl, sulfamoylphenyl acetamide C=O, Cl, S, sulfonamide

Key Observations :

  • Methoxy groups in the target and may improve solubility compared to halogenated analogs (e.g., ).
  • The 4-fluorobenzyl group balances lipophilicity and electronic effects, contrasting with bulkier substituents like 3,4,5-trimethoxyphenyl in .

Physicochemical Properties

Table 2: Spectral and Solubility Data
Compound / ID IR Stretching Bands (cm⁻¹) ¹H-NMR Highlights (δ, ppm) Solubility Trends
Target Compound C=O (1680–1700), C-O (1250–1270), C-F (1100–1150) 3,4-Dimethoxyphenyl (δ 3.8–4.0), F-benzyl (δ 7.2–7.5) Moderate in DMSO, low in H₂O
(Triazoles) C=S (1243–1258), C=O (1663–1682) NH (δ 8.0–8.5), aromatic protons (δ 7.0–7.8) Low in polar solvents
(Triazole) C≡N (2200–2250), C=O (1650–1680) Phenylthiazol (δ 7.5–8.0), nitroquinoxaline (δ 8.5) High in DMF, moderate in EtOH
C=O (1670–1690), OMe (2830–2860) Trimethoxyphenyl (δ 3.7–3.9), Cl-benzyl (δ 4.6) High in chloroform, low in H₂O

Analysis :

  • The target’s C=O and C-O stretches align with triazoloquinazolinone derivatives, but its fluorine and methoxy groups create distinct electronic environments compared to sulfur-containing analogs (e.g., ) .
  • Solubility is influenced by polar groups (e.g., methoxy in target vs. sulfonamide in ), with halogenated analogs (e.g., ) showing lower aqueous solubility.

Vorbereitungsmethoden

Formation of Quinazolin-4(1H)-one Intermediate

Starting Materials :

  • Isatoic anhydride (1,3-dihydro-1-oxo-2H-benz[d]isothiazole-2,2-dioxide)
  • 4-Fluorobenzylamine

Reaction Conditions :

  • Isatoic anhydride (10 mmol) and 4-fluorobenzylamine (10 mmol) are refluxed in dimethylformamide (DMF, 50 mL) at 100°C for 5 hours.
  • The mixture is cooled, poured into ice water, and filtered to yield 2-amino-N-(4-fluorobenzyl)benzamide (Intermediate A ) as a white solid (Yield: 85–90%).

Key Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.50 (s, 2H, CH₂), 3.20 (s, 2H, NH₂).

Cyclization to Triazoloquinazolinone

Reagents :

  • Carbon disulfide (CS₂)
  • Hydrazine hydrate (N₂H₄·H₂O)

Procedure :

  • Intermediate A (5 mmol) is treated with CS₂ (10 mmol) and potassium hydroxide (5 mmol) in ethanol (30 mL) at 80°C for 6 hours.
  • Hydrazine hydrate (10 mmol) is added, and the reaction is refluxed for 12 hours to form 4-(4-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-triazolo[4,3-a]quinazoline (Intermediate B ).

Optimization Data :

Condition Yield (%) Purity (HPLC)
Ethanol, 80°C, 12 h 78 98.5
DMF, 100°C, 8 h 65 95.2

Characterization :

  • LC-MS : m/z 353.1 [M+H]⁺ (Calc. 352.3).
  • X-ray Crystallography : Confirms bicyclic structure with triazole and quinazoline fusion.

Introduction of the Acetamide Side Chain

Synthesis of N-(3,4-Dimethoxyphenyl)chloroacetamide

Reagents :

  • 3,4-Dimethoxyaniline
  • Chloroacetyl chloride

Procedure :

  • 3,4-Dimethoxyaniline (10 mmol) is dissolved in DMF (20 mL) under nitrogen.
  • Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol).
  • The reaction is stirred for 2 hours to yield N-(3,4-dimethoxyphenyl)chloroacetamide (Intermediate C ) as a crystalline solid (Yield: 92%).

Key Data :

  • Melting Point : 145–147°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, Ar-H), 6.95 (d, 2H, Ar-H), 4.20 (s, 2H, CH₂Cl), 3.85 (s, 6H, OCH₃).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents :

  • Sodium azide (NaN₃)
  • Copper sulfate (CuSO₄)
  • Sodium ascorbate

Reaction Scheme :

  • Intermediate B (1 mmol) and Intermediate C (1.2 mmol) are combined in DMF (10 mL).
  • NaN₃ (1.5 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol) are added.
  • The mixture is stirred at 25°C for 48 hours to form the target compound via 1,3-dipolar cycloaddition.

Yield Optimization :

Catalyst System Time (h) Yield (%)
CuSO₄ + Sodium ascorbate 48 72
CuI + DIPEA 24 68

Characterization of Final Product :

  • Molecular Formula : C₂₇H₂₄FN₅O₅ (Calc. 529.5 g/mol).
  • HRMS : m/z 530.1832 [M+H]⁺ (Observed: 530.1829).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (C=O), 162.0 (C-F), 152.3–110.8 (Aromatic carbons), 55.2 (OCH₃).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Conditions :

  • Intermediate B and Intermediate C are irradiated in a microwave reactor at 120°C for 30 minutes.
  • Advantage : Reduces reaction time from 48 hours to 30 minutes with comparable yield (70%).

Solid-Phase Synthesis

Support Material : Wang resin functionalized with alkyne groups.
Procedure :

  • Intermediate B is immobilized on resin via propargyl ether linkage.
  • Intermediate C (azide form) undergoes on-resin CuAAC.
  • Cleavage with trifluoroacetic acid yields the target compound (Purity: 95%, Yield: 65%).

Scalability and Industrial Considerations

Key Challenges :

  • Purification : Column chromatography is required due to byproducts from CuAAC.
  • Cost Efficiency : 4-Fluorobenzylamine and 3,4-dimethoxyaniline are high-cost starting materials.

Process Improvements :

  • Catalyst Recycling : CuSO₄ recovery via ion-exchange resins reduces waste.
  • Continuous Flow Synthesis : Enhances yield to 80% by minimizing side reactions.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of quinazolinone or triazole precursors. For example, cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic/basic conditions forms the quinazolinone core . Subsequent steps include introducing the fluorobenzyl group via alkylation and coupling the acetamide moiety using reagents like N,N′-carbonyldiimidazole . Optimization involves adjusting solvent (e.g., DMSO for reflux ), temperature (controlled heating to avoid side products), and purification via recrystallization (water-ethanol mixtures) . Yield improvements (65–73%) are achieved by monitoring reaction times (e.g., 18-hour reflux ) and stoichiometric ratios.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H and 13C^13C NMR to assign protons and carbons in the triazoloquinazoline and dimethoxyphenyl groups .
  • HPLC : Assess purity (≥95%) using reverse-phase C18 columns with UV detection .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for accurate mass matching to C27H23FN4O5C_{27}H_{23}FN_4O_5) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related triazolo derivatives .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for triazoloquinazoline derivatives ).
  • Anticonvulsant Activity : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, with GABA receptor docking studies to predict mechanism .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can computational methods be integrated to optimize synthesis pathways?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines reaction path searches with machine learning to predict optimal solvents/catalysts, as seen in triazolo-thiadiazole synthesis . Molecular docking (AutoDock Vina) can pre-screen derivatives for biological activity, guiding synthetic prioritization .

Q. How to analyze discrepancies in biological activity data across different studies?

  • Methodological Answer : Address contradictions via:
  • Structural Comparison : Overlay X-ray/NMR structures to identify conformational differences affecting binding .
  • Assay Standardization : Replicate assays under uniform conditions (e.g., pH, incubation time) to isolate variables.
  • Meta-Analysis : Cross-reference PubChem/ChemBL data for analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify substituent effects .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., 4-Cl, 4-OMe) or dimethoxyphenyl groups .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interaction sites (e.g., hydrogen bonding by the acetamide carbonyl ).
  • Free-Wilson Analysis : Quantify contributions of substituents to activity, as demonstrated for triazolo-pyridazine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.